molecular formula C11H13NO5 B13089855 Tert-butyl 2-hydroxy-3-nitrobenzoate

Tert-butyl 2-hydroxy-3-nitrobenzoate

Cat. No.: B13089855
M. Wt: 239.22 g/mol
InChI Key: JKYDHFYJXXKXQD-UHFFFAOYSA-N
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Description

Tert-butyl 2-hydroxy-3-nitrobenzoate is an organic compound with the molecular formula C11H13NO5 It is a derivative of benzoic acid, featuring a tert-butyl ester group, a hydroxyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-hydroxy-3-nitrobenzoate typically involves the esterification of 2-hydroxy-3-nitrobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

2-hydroxy-3-nitrobenzoic acid+tert-butyl alcoholacid catalysttert-butyl 2-hydroxy-3-nitrobenzoate+water\text{2-hydroxy-3-nitrobenzoic acid} + \text{tert-butyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-hydroxy-3-nitrobenzoic acid+tert-butyl alcoholacid catalyst​tert-butyl 2-hydroxy-3-nitrobenzoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding quinones.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloro group.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Amino derivatives.

    Substitution: Chloro derivatives.

Scientific Research Applications

Tert-butyl 2-hydroxy-3-nitrobenzoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-hydroxy-3-nitrobenzoate involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the nitro group can participate in electron-withdrawing interactions. These interactions can affect the compound’s binding affinity to enzymes or receptors, influencing its biological activity.

Comparison with Similar Compounds

    Methyl 2-hydroxy-3-nitrobenzoate: Similar structure but with a methyl ester group instead of a tert-butyl group.

    Ethyl 2-hydroxy-3-nitrobenzoate: Similar structure but with an ethyl ester group.

    2-Hydroxy-3-nitrobenzoic acid: The parent acid without the ester group.

Uniqueness: Tert-butyl 2-hydroxy-3-nitrobenzoate is unique due to the presence of the bulky tert-butyl group, which can influence its steric properties and reactivity. This makes it distinct from its methyl and ethyl counterparts, potentially offering different biological and chemical properties.

Properties

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

tert-butyl 2-hydroxy-3-nitrobenzoate

InChI

InChI=1S/C11H13NO5/c1-11(2,3)17-10(14)7-5-4-6-8(9(7)13)12(15)16/h4-6,13H,1-3H3

InChI Key

JKYDHFYJXXKXQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])O

Origin of Product

United States

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